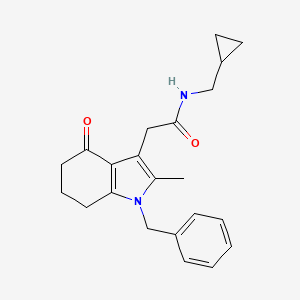
4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, also known as ODZ10117, is a small molecule inhibitor that has been extensively studied for its potential therapeutic benefits in various diseases. It is a member of the oxadiazole family, which is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The purpose of
Mecanismo De Acción
The mechanism of action of 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in the repair of DNA damage and is overactivated in various diseases, including cancer and inflammation. By inhibiting PARP, 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide prevents the repair of DNA damage, leading to cell death in cancer cells and reduced inflammation in inflammatory diseases.
Biochemical and Physiological Effects:
4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide has been shown to have various biochemical and physiological effects. In cancer, 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide induces apoptosis and inhibits cell proliferation by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In inflammation, 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activation of transcription factors such as NF-κB and AP-1. In neurodegenerative disorders, 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide protects neurons against oxidative stress by reducing the production of reactive oxygen species and increasing the expression of antioxidant enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is its high potency and selectivity for PARP inhibition. This allows for the use of lower concentrations of the compound in lab experiments, reducing the risk of off-target effects. Another advantage is its ability to cross the blood-brain barrier, making it a potential therapeutic option for neurodegenerative disorders. One limitation of 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide research. One direction is the development of 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide in combination with other therapies, such as chemotherapy and radiation therapy, for the treatment of cancer. In addition, further research is needed to explore the potential therapeutic benefits of 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide in other diseases, such as cardiovascular disease and diabetes.
Métodos De Síntesis
The synthesis method for 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide involves a series of chemical reactions starting with the reaction of 2,6-dimethylbenzaldehyde with hydrazine hydrate to form 2,6-dimethylphenylhydrazine. This is followed by the reaction of the hydrazine with ethyl acetoacetate to form 2,6-dimethyl-1,2-dihydro-3H-pyrazole-3-one. The final step involves the reaction of the pyrazole with hydroxylamine hydrochloride to form 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. The overall yield of the synthesis method is approximately 40%.
Aplicaciones Científicas De Investigación
4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation, 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response. In neurodegenerative disorders, 4-amino-N-(2,6-dimethylphenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide has been shown to protect neurons against oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
4-amino-N'-(2,6-dimethylphenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-6-4-3-5-7(2)8(6)13-11(14-17)9-10(12)16-18-15-9/h3-5,17H,1-2H3,(H2,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSWJWUMNMHCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=C(C2=NON=C2N)NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5542838 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]propanoic acid](/img/structure/B5067209.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5067216.png)
![ethyl 1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5067219.png)
![4-[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)sulfonyl]benzoic acid](/img/structure/B5067232.png)
![1-bromo-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5067245.png)
![1-cyclohexyl-2-(2-fluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5067249.png)
![8-[2-(allyloxy)benzyl]-1-ethyl-3-(1-naphthylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5067252.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3,5-dipropoxybenzamide](/img/structure/B5067257.png)
![1-(4-methoxyphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5067262.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5067275.png)
![3,3-dimethyl-11-(2-thienyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5067282.png)
![3-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5067292.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5067297.png)